3-(2-Fluorophenyl)cyclobutan-1-one
Description
Significance of Cyclobutanone (B123998) Derivatives in Organic Synthesis
Cyclobutanone and its derivatives are valuable building blocks in organic synthesis, offering a versatile platform for the construction of complex molecular architectures. nih.govresearchgate.net Their utility is largely a consequence of the inherent ring strain within the four-membered ring, which can be harnessed to drive a variety of chemical transformations.
The journey of cyclobutane (B1203170) chemistry began with its first synthesis in 1907. nih.govwikipedia.org Initially, the study of cyclobutanes was driven by a fundamental interest in understanding the nature of chemical bonding in strained systems. For many years, cyclobutane derivatives were considered mere chemical curiosities. However, as synthetic methodologies advanced, their potential as versatile intermediates in organic synthesis became increasingly apparent. researchgate.netacs.org The development of reliable methods for their preparation, such as [2+2] cycloadditions, has made these compounds more accessible for a wide range of applications. nih.gov
The inherent instability of small ring systems like cyclobutane, a consequence of angle and torsional strain, is a key feature that chemists exploit. wikipedia.org This "ring strain" represents a form of potential energy that can be released to drive reactions, enabling transformations that would otherwise be difficult to achieve. wikipedia.orgnumberanalytics.com The strain energy of the cyclobutane ring is significant, making it susceptible to selective bond cleavage under specific reaction conditions. nih.govacs.org This property allows for a variety of synthetic manipulations, including ring-opening, ring-expansion, and ring-contraction reactions, providing access to a diverse array of acyclic and more complex cyclic structures. nih.govacs.orgconsensus.app The strategic use of strained rings is a powerful tool in the synthesis of complex natural products and other intricate molecular targets. numberanalytics.com
| Cycloalkane | Ring Strain Energy (kcal/mol) | Reactivity |
| Cyclopropane (B1198618) | 27.6 | High |
| Cyclobutane | 26.4 | Moderate |
| Cyclopentane | 6.5 | Low |
| Cyclohexane (B81311) | 0.0 | Very Low |
| This table illustrates the relationship between ring strain and reactivity for a series of cycloalkanes. numberanalytics.com |
Role of Fluorinated Moieties in Chemical Compounds
The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry and materials science to modulate molecular properties. tandfonline.comresearchgate.net The unique characteristics of the fluorine atom, such as its small size and high electronegativity, can have profound effects on the physical, chemical, and biological behavior of a compound. tandfonline.comnih.gov
In the realm of pharmaceutical chemistry, the incorporation of fluorine is a well-established tactic for enhancing the drug-like properties of a molecule. tandfonline.comalfa-chemistry.comresearchgate.net The strong carbon-fluorine bond can block sites of metabolic oxidation, thereby increasing the metabolic stability and prolonging the in vivo half-life of a drug. tandfonline.comnih.govnih.gov Furthermore, the high electronegativity of fluorine can alter the electronic properties of a molecule, influencing its acidity (pKa) and how it interacts with biological targets. tandfonline.comencyclopedia.pub Fluorine substitution can also impact a molecule's conformation and lipophilicity, which in turn affects its membrane permeability and oral bioavailability. nih.govalfa-chemistry.com
| Property | Impact of Fluorination |
| Metabolic Stability | Increased by blocking metabolic oxidation sites. tandfonline.comnih.gov |
| Binding Affinity | Can be enhanced through favorable interactions with protein targets. tandfonline.com |
| Lipophilicity | Generally increased, which can improve membrane permeability. alfa-chemistry.comresearchgate.net |
| Acidity (pKa) | Can be altered due to fluorine's strong electron-withdrawing nature. tandfonline.comencyclopedia.pub |
A diverse array of methods has been developed for the introduction of fluorine into organic molecules. These strategies can be broadly categorized into electrophilic, nucleophilic, and radical fluorination reactions. Nucleophilic fluorination, which involves the displacement of a leaving group by a fluoride (B91410) ion, is a common approach. numberanalytics.com Reagents such as alkali metal fluorides (e.g., potassium fluoride, cesium fluoride) and tetraalkylammonium fluorides are frequently used. numberanalytics.com The development of new and more effective fluorinating agents and catalytic systems continues to be an active area of research, aiming for greater efficiency, selectivity, and functional group tolerance. numberanalytics.comucla.eduspringernature.com
Overview of Research Trajectories for 3-(2-Fluorophenyl)cyclobutan-1-one
Given the advantageous properties conferred by both the cyclobutanone core and the fluorinated phenyl group, research into this compound is proceeding along several promising avenues. A primary focus is its utilization as a versatile intermediate in the synthesis of more complex molecules. The strategic placement of the fluorine atom on the phenyl ring can influence the reactivity of the entire molecule and provide a handle for further functionalization.
The inherent reactivity of the cyclobutanone moiety allows for a range of transformations. For instance, ring-expansion reactions can provide access to substituted cyclopentanones, while ring-opening reactions can yield functionalized acyclic chains. The presence of the ketone functionality also opens the door to a wealth of well-established carbonyl chemistry, including reductions, oxidations, and addition reactions.
Furthermore, the combination of the strained ring and the fluorinated aromatic group makes this compound an interesting candidate for the development of novel bioactive compounds. The specific stereochemistry of the molecule, along with the electronic effects of the fluorine atom, can be fine-tuned to optimize interactions with biological targets. Researchers are actively exploring the synthesis of derivatives of this compound and evaluating their potential in various therapeutic areas. The continued exploration of this and related compounds holds significant promise for the advancement of organic synthesis and medicinal chemistry.
Structure
3D Structure
Properties
IUPAC Name |
3-(2-fluorophenyl)cyclobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO/c11-10-4-2-1-3-9(10)7-5-8(12)6-7/h1-4,7H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNHOEHONJNYTDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1080636-31-2 | |
| Record name | 3-(2-fluorophenyl)cyclobutan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Transformations of 3 2 Fluorophenyl Cyclobutan 1 One
Reactivity of the Cyclobutanone (B123998) Ring System
The significant strain energy of the cyclobutanone ring is a primary driver for its reactivity. Reactions that result in the cleavage of one or more bonds of the four-membered ring are often thermodynamically favorable. This leads to a variety of transformations including ring-opening, ring-expansion, and ring-contraction reactions.
Ring-Opening Reactions
The cleavage of the cyclobutanone ring can be initiated by various reagents and conditions, including acids, bases, nucleophiles, and thermal or photochemical stimuli. These reactions alleviate the inherent ring strain.
Under acidic conditions, protonation of the carbonyl oxygen activates the molecule towards nucleophilic attack, which can be followed by ring opening. For instance, treatment with hydrohalic acids can lead to the formation of γ-halo ketones.
Nucleophilic attack at the carbonyl carbon is a common pathway for ring opening. Strong nucleophiles can induce a retro-Dieckmann-type reaction, particularly if there are activating groups present. For 3-(2-fluorophenyl)cyclobutan-1-one, this could involve cleavage of either the C1-C2 or C1-C4 bond. The regioselectivity of this cleavage would be influenced by the electronic nature of the 2-fluorophenyl group.
Thermally, cyclobutanones can undergo a conrotatory 4π electrocyclic ring opening to form vinyl ketenes, although this typically requires high temperatures.
Ring-Expansion Reactions
Ring-expansion reactions of cyclobutanones provide a valuable route to five-membered ring systems, such as cyclopentanones and γ-butyrolactones. These transformations are driven by the release of ring strain.
One of the most significant ring-expansion reactions is the Baeyer-Villiger oxidation . In this reaction, a peroxy acid or another oxidant inserts an oxygen atom adjacent to the carbonyl group, converting the cyclobutanone into a γ-lactone. For an unsymmetrical ketone like this compound, the regioselectivity of oxygen insertion is crucial. Generally, the oxygen atom inserts between the carbonyl carbon and the more substituted α-carbon. However, electronic effects can also play a significant role. The electron-withdrawing nature of the 2-fluorophenyl group might influence the migratory aptitude of the adjacent carbons. Asymmetric versions of this reaction, using chiral catalysts, can produce enantiomerically enriched lactones, which are valuable synthetic intermediates.
Another important ring-expansion method is the Tiffeneau-Demjanov rearrangement . This typically involves the reaction of the cyclobutanone with diazomethane (B1218177) to form a spirocyclic epoxide, which then rearranges upon treatment with a Lewis acid to yield a cyclopentanone (B42830). The migration of one of the cyclobutane (B1203170) carbons dictates the structure of the resulting cyclopentanone.
| Reaction | Reagents | Product Type | Key Features |
| Baeyer-Villiger Oxidation | Peroxy acids (e.g., m-CPBA), H₂O₂ with catalyst | γ-Butyrolactone | Regioselective oxygen insertion, can be made enantioselective. |
| Tiffeneau-Demjanov | Diazomethane (CH₂N₂), followed by Lewis acid | Cyclopentanone | Two-step process involving an intermediate spiro-epoxide. |
Ring-Contraction Reactions
While less common than ring expansions, ring-contraction reactions of cyclobutanones can occur under specific conditions to form highly strained cyclopropane (B1198618) derivatives. The most notable example is the Favorskii rearrangement . This reaction typically requires the presence of a halogen at the α-position to the carbonyl group. Treatment of an α-halocyclobutanone with a base leads to the formation of a cyclopropanone (B1606653) intermediate via an internal SN2 reaction, which is then opened by the base to yield a cyclopropanecarboxylic acid derivative. For this compound, this would first require α-halogenation before rearrangement could proceed.
Intramolecular "Cut-and-Sew" Reactions
More complex transformations, sometimes referred to as "cut-and-sew" reactions, can occur under transition-metal catalysis. These reactions involve the cleavage of a C-C bond within the ring, followed by the formation of a new bond, often leading to bicyclic or more complex rearranged products. While specific examples for this compound are not extensively documented, rhodium-catalyzed processes are known to mediate such transformations in related systems, involving oxidative addition of the metal into a strained C-C bond.
Decarbonylation Processes
The extrusion of a molecule of carbon monoxide (CO) from the cyclobutanone ring is a known process that leads to the formation of cyclopropane derivatives. This decarbonylation can be initiated either photochemically or through the use of transition-metal catalysts, most commonly rhodium complexes.
Photochemical decarbonylation involves the excitation of the ketone to a triplet state, followed by α-cleavage, loss of CO, and subsequent ring closure to form the corresponding cyclopropane. For this compound, this would yield 1-(2-fluorophenyl)cyclopropane.
Transition-metal-catalyzed decarbonylation , particularly with Wilkinson's catalyst (RhCl(PPh₃)₃), proceeds via oxidative addition of the rhodium into a C-C bond adjacent to the carbonyl group, followed by migratory extrusion of CO and reductive elimination to give the cyclopropane product.
Reactions Involving the Carbonyl Group
The carbonyl group of this compound is a key site of reactivity, undergoing a variety of classical carbonyl transformations.
Reduction: The ketone can be readily reduced to the corresponding secondary alcohol, 3-(2-fluorophenyl)cyclobutanol. A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) being a mild and common choice. The stereochemical outcome of this reduction can be influenced by the steric bulk of the 2-fluorophenyl group, potentially leading to a preferred diastereomer.
Nucleophilic Addition: Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), can add to the carbonyl group to generate tertiary alcohols. The stereoselectivity of these additions is also influenced by the existing substituent.
Wittig and Related Reactions: The carbonyl group can be converted into a methylene (B1212753) group (=CH₂) or a substituted alkene via the Wittig reaction (using phosphorus ylides, Ph₃P=CR₂), the Horner-Wadsworth-Emmons reaction (using phosphonate (B1237965) carbanions), or the Peterson olefination (using α-silyl carbanions). These reactions are fundamental for carbon-carbon double bond formation.
Reductive Amination: In the presence of ammonia (B1221849), a primary or secondary amine, and a reducing agent (such as sodium cyanoborohydride, NaBH₃CN), the cyclobutanone can be converted into the corresponding amine. This reaction proceeds through the in-situ formation of an imine or iminium ion, which is then reduced.
| Reaction Type | Typical Reagents | Product |
| Reduction | NaBH₄, LiAlH₄ | 3-(2-Fluorophenyl)cyclobutanol |
| Grignard Addition | RMgX, THF or Et₂O | 1-Alkyl-3-(2-fluorophenyl)cyclobutanol |
| Wittig Reaction | Ph₃P=CR₂, base | 1-Alkylidene-3-(2-fluorophenyl)cyclobutane |
| Reductive Amination | R₂NH, NaBH₃CN | N-Alkyl-3-(2-fluorophenyl)cyclobutanamine |
Aldol-Tishchenko Reactions of Cyclobutanone
The Aldol-Tishchenko reaction is a powerful tandem process that combines an aldol (B89426) addition with a subsequent Tishchenko reduction in a single operation to produce 1,3-hydroxy compounds. wikipedia.org The reaction typically begins with the formation of an enolate from a ketone, which then attacks an aldehyde. wikipedia.org While the direct Aldol-Tishchenko reaction of this compound is not explicitly detailed in the surveyed literature, studies on related cyclobutanone derivatives provide significant insight into this potential transformation.
Research has demonstrated that cyclobutanone derivatives are indeed amenable to tandem double-aldol-Tishchenko reactions. soton.ac.uknih.gov For instance, a cyclobutanone-derived sulfinylimine was successfully reacted to furnish 3-amino-1,5-diol derivatives. soton.ac.ukresearchgate.net Although the diastereoselectivity in this case was moderate, it was possible to isolate the individual diastereomers in high purity, highlighting the synthetic utility of the method for accessing complex, functionalized cyclobutane structures. soton.ac.uknih.gov This suggests that this compound could likely serve as a substrate in similar transformations, reacting with aldehydes in the presence of a suitable promoter to yield corresponding 1,3-diol derivatives. The reaction provides a pathway to highly functionalized molecules that could be valuable in medicinal chemistry. soton.ac.ukucla.edu
Table 1: Example of a Double-Aldol-Tishchenko Reaction with a Cyclobutanone Derivative This table is based on data for a cyclobutanone-derived sulfinylimine, as a model for the potential reactivity of this compound.
| Reactant 1 | Reactant 2 | Product | Yield | Diastereomeric Ratio (dr) | Ref |
| Cyclobutanone derived sulfinylimine | Aldehyde | 3-Amino-1,5-diol derivative | 38% | 75:25 | soton.ac.uk |
Nucleophilic Additions to the Ketone Moiety
The carbonyl group of the cyclobutanone ring is a primary site for nucleophilic attack. This reactivity allows for the introduction of a wide variety of substituents at the C1 position. A key transformation involves the addition of organometallic reagents or other nucleophiles to the ketone, converting it into a tertiary alcohol. This process is fundamental for building molecular complexity.
Studies on functionally similar cyclobutanones demonstrate that various fluorine-containing reagents can be added to the carbonyl group. chemrxiv.org For example, reagents such as phenylsulfonyldifluoromethane (PhSO₂CHF₂), trimethyl(trifluoromethyl)silane (TMSCF₃), and trimethyl(pentafluoroethyl)silane (TMSC₂F₅) have been successfully employed. chemrxiv.org The addition of these reagents introduces valuable fluoroalkyl groups into the cyclobutane scaffold. chemrxiv.orgchemrxiv.orgnih.gov The reaction typically proceeds to give a mixture of cis and trans diastereomers, which can often be separated and purified using techniques like column chromatography or recrystallization. chemrxiv.org
Table 2: Examples of Nucleophilic Addition to a Functionalized Cyclobutanone This table illustrates the types of nucleophiles that can react with the ketone moiety, based on data from related cyclobutanone compounds.
| Cyclobutanone Substrate | Nucleophilic Reagent | Product Type | Diastereomers | Ref |
| 2-Functionalized Cyclobutanone | PhSO₂CHF₂ / Base | Difluoromethyl-substituted tertiary alcohol | cis and trans isolated | chemrxiv.org |
| 2-Functionalized Cyclobutanone | TMSCF₃ / F⁻ catalyst | Trifluoromethyl-substituted tertiary alcohol | cis and trans isolated | chemrxiv.org |
| 2-Functionalized Cyclobutanone | TMSC₂F₅ / F⁻ catalyst | Pentafluoroethyl-substituted tertiary alcohol | cis and trans isolated | chemrxiv.org |
Reactivity of the 2-Fluorophenyl Moiety
The 2-fluorophenyl group possesses its own distinct reactivity, primarily centered around the aromatic ring and the carbon-fluorine bond.
Functionalization of Fluorophenyl Groups
Further diversification of the this compound structure can be achieved by functionalizing the aromatic ring. Modern synthetic methods, such as directed C(sp²)−H activation, offer powerful tools for this purpose. C-H arylation, for example, allows for the formation of C-C bonds directly on the aromatic ring, bypassing the need for pre-functionalized substrates. diva-portal.org
Research on related bicyclic scaffolds has shown that an 8-aminoquinoline (B160924) directing group can facilitate the palladium-catalyzed arylation of C-H bonds with a wide range of aryl and heteroaryl iodides. diva-portal.org This strategy allows for considerable molecular diversity to be introduced. The efficiency of these reactions can be influenced by the electronic nature of the coupling partners, with aryl iodides bearing electron-donating groups often providing higher yields. diva-portal.org While this specific reaction has not been reported on this compound itself, it represents a viable and powerful strategy for its further derivatization.
Aryl Radical Formation and Reactivity
The 2-fluorophenyl moiety can be induced to form an aryl radical, a highly reactive intermediate that can participate in a variety of bond-forming reactions. The generation of such radicals can be achieved under mild conditions using modern techniques like photoredox catalysis. researchgate.net This approach often involves the use of a photocatalyst that, upon irradiation with visible light, can facilitate single-electron transfer to or from an aryl halide, leading to the formation of an aryl radical. researchgate.net The postulated presence of radical intermediates has also been noted in the mechanisms of reactions involving strained ring systems like bicyclo[1.1.0]butanes. pitt.edu Once formed, the aryl radical derived from this compound could be trapped by various radical acceptors to forge new C-C or C-heteroatom bonds, though specific examples for this exact substrate are not extensively documented.
Nucleophilic Substitution of Fluorine
The fluorine atom on the phenyl ring is susceptible to nucleophilic aromatic substitution (SₙAr). This reaction is particularly favorable for fluoroarenes when the ring is activated by an electron-withdrawing group, though the general principle applies broadly. The SₙAr mechanism proceeds via a two-step addition-elimination pathway. stackexchange.com In the first, rate-determining step, a nucleophile attacks the carbon atom bearing the fluorine, breaking the aromaticity and forming a resonance-stabilized carbanion known as a Meisenheimer complex. stackexchange.com
Stereochemical Aspects of Reactions
Reactions involving this compound are inherently governed by stereochemical principles due to the chiral center at the C3 position and the planar, yet sterically demanding, nature of the cyclobutane ring.
Any nucleophilic addition to the carbonyl group will generate a new stereocenter at C1. The facial selectivity of this attack will be influenced by the existing stereocenter at C3. The 2-fluorophenyl group at C3 will direct the incoming nucleophile to either the syn or anti face of the ketone, leading to the preferential formation of one diastereomer over the other. The resulting products will be diastereomers with either a cis or trans relationship between the C3-aryl group and the new C1-substituent. The degree of diastereoselectivity (de) would depend on the steric bulk of the nucleophile and the reaction conditions. As seen in related systems, these diastereomers are often separable. chemrxiv.org
Similarly, in reactions like the Aldol-Tishchenko, multiple new stereocenters can be formed. The stereochemical outcome is a complex interplay of substrate control, reagent control, and the stability of various transition states. nih.govresearchgate.net The stereochemistry of reactions on the cyclobutane ring can also be compared to the well-studied principles in cyclohexane (B81311) systems, where specific geometric arrangements, such as an anti-periplanar relationship between a leaving group and a proton, are often required for reactions like E2 eliminations. masterorganicchemistry.com The conformational preferences of the this compound ring will therefore play a crucial role in determining the feasibility and outcome of such reactions.
Diastereoselective and Enantioselective Transformations
There is no specific information available in the reviewed literature concerning the diastereoselective or enantioselective transformations of this compound.
Computational Studies on Stereoselectivity (e.g., DFT calculations)
There are no detailed computational studies, such as Density Functional Theory (DFT) calculations, available in the reviewed literature that specifically focus on the stereoselectivity of reactions involving this compound.
Medicinal Chemistry Applications of Cyclobutane-Containing Compounds
Cyclobutane rings are increasingly utilized in medicinal chemistry for their unique structural and chemical properties. nih.govnih.gov These four-membered carbocycles offer a distinct three-dimensional geometry that can be advantageous in the design of new therapeutic agents. nih.govru.nl
One of the most significant applications of the cyclobutane moiety in medicinal chemistry is its role as a conformationally constrained building block. nih.govru.nlenamine.netlifechemicals.com The inherent rigidity of the cyclobutane ring helps to lock a molecule into a specific, biologically active conformation. ru.nlresearchgate.net This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity and potency. nih.gov By replacing more flexible fragments, such as alkyl chains, with a cyclobutane ring, medicinal chemists can reduce the number of possible conformations a molecule can adopt. nih.gov This conformational restriction is a key strategy in the design of potent and selective drugs. enamine.netlifechemicals.com
The incorporation of a cyclobutane ring into a drug candidate can have a profound impact on its pharmacological properties. nih.govbohrium.com Beyond conformational restriction, cyclobutanes can influence a range of other important attributes:
Metabolic Stability: The cyclobutane scaffold can enhance the metabolic stability of a compound by blocking sites that are susceptible to enzymatic degradation. nih.govru.nl
Solubility and Lipophilicity: The introduction of a cyclobutane ring can alter the solubility and lipophilicity of a molecule, which are critical parameters for drug absorption, distribution, metabolism, and excretion (ADME). bohrium.comacs.org
Bioisosterism: Cyclobutane rings can serve as bioisosteres for other chemical groups, such as phenyl rings or alkenes, offering a similar spatial arrangement while potentially improving other properties like metabolic stability or reducing toxicity. nih.govru.nl
Filling Hydrophobic Pockets: The three-dimensional nature of the cyclobutane ring allows it to effectively fill hydrophobic pockets within protein binding sites, contributing to stronger binding interactions. nih.govru.nl
A variety of bioactive molecules, including natural products and synthetic compounds, feature the cyclobutane ring, demonstrating its versatility in modulating biological activity. researchgate.netmdpi.com
A notable example of the application of cyclobutane scaffolds in drug discovery is the synthesis of spirotetrahydroquinolines (STHQs). chemistryviews.org Tetrahydroquinolines (THQs) are important heterocyclic scaffolds in medicinal chemistry, and fusing them with a cyclobutane ring creates spirocyclic systems with enhanced structural rigidity and potentially improved pharmacological profiles. chemistryviews.org
Researchers have developed efficient methods for synthesizing these cyclobutane-fused STHQs. chemistryviews.org For instance, a copper-catalyzed domino cyclization of anilines and cyclobutanone oxime provides a scalable and versatile route to these complex molecules. chemistryviews.org This approach highlights the utility of cyclobutane derivatives as starting materials for constructing novel, bioactive chemical entities. chemistryviews.org
| Reaction | Catalyst | Reactants | Product | Significance |
| Domino Cyclization | Copper(II) trifluoroacetate (B77799) | Anilines, Cyclobutanone oxime | Spirotetrahydroquinolines (STHQs) | Scalable and efficient synthesis of conformationally constrained, bioactive scaffolds. chemistryviews.org |
The unique properties of the cyclobutane ring position it as a valuable scaffold for the development of new bioactive molecules. nih.govresearchgate.netresearchgate.netopenmedicinalchemistryjournal.com Its ability to introduce three-dimensionality and conformational rigidity makes it an attractive "escape from flatland" strategy in drug design, moving away from planar aromatic structures towards more complex, sp³-rich molecules. researchgate.net
The cyclobutane motif is found in a number of natural products with diverse biological activities, including antimicrobial and anticancer properties. nih.govopenmedicinalchemistryjournal.comnih.gov This natural precedent further underscores the potential of cyclobutane-containing compounds as a source of new drug leads. openmedicinalchemistryjournal.comnih.govrsc.org As synthetic methodologies for constructing cyclobutane rings continue to advance, their application in creating novel and effective therapeutic agents is expected to grow. nih.govresearchgate.net
Material Science and Nanomaterial Synthesis
While the primary focus of research on this compound and related compounds is in medicinal chemistry, the functional groups present in this molecule, specifically the fluorophenyl group, have relevance in material science.
In the field of material science, perfluorophenyl azides (PFPAs) are utilized as versatile coupling agents for surface functionalization and nanomaterial synthesis. nih.govnih.gov These molecules act as heterobifunctional linkers, possessing a photo- or thermo-activatable azide (B81097) group and a functional group that can be tailored for specific applications. nih.govnih.gov
The fluorinated phenyl ring in PFPAs is a key component of their reactivity. nih.govnih.gov While this compound itself is not a perfluorophenyl azide, the presence of a fluorophenyl group is a shared feature. The principles of using fluorophenyl groups for surface attachment are relevant. The general strategy involves either:
Synthesizing a PFPA derivative with the desired molecule and then attaching it to a surface. nih.govnih.gov
First functionalizing a surface with a PFPA and then coupling a second molecule to the surface-bound azide. nih.govnih.gov
This chemistry allows for the covalent attachment of molecules to a wide range of materials, including polymers, oxides, and carbon materials, that may otherwise be difficult to functionalize. nih.govnih.gov
| Approach | Description | Applicable Materials |
| Approach 1 | Synthesize a perfluorophenyl azide (PFPA) derivative of the molecule of interest, then attach it to the material surface. nih.govnih.gov | Materials with C-H, N-H, or C=C bonds (e.g., organic materials, polymers, biomolecules). nih.gov |
| Approach 2 | First, functionalize the material surface with a PFPA, then couple the molecule of interest to the surface-bound azide. nih.govnih.gov | A wide range of materials, serving as a general platform for immobilization. nih.gov |
Ligand Conjugation
The structural motif of this compound, featuring a reactive ketone and a modifiable aryl ring, makes it a valuable scaffold for the development of novel ligands. While direct conjugation studies on this specific molecule are not extensively documented in publicly available literature, its derivatives are of significant interest. For instance, the corresponding amine, (1r,3r)-3-fluoro-1-(2-fluorophenyl)cyclobutan-1-amine, highlights the potential for this class of compounds to be incorporated into larger molecular architectures through the formation of amide or imine linkages.
The development of chiral ligands is a cornerstone of asymmetric catalysis. The synthesis of enantiomerically pure 3-substituted cyclobutane derivatives is crucial for their application as ligands in metal-catalyzed reactions. nih.gov The strategic placement of the 2-fluorophenyl group can influence the electronic properties and steric environment of a potential ligand, thereby impacting the stereoselectivity of catalytic transformations.
Advanced Synthetic Methodologies for Cyclobutanone Derivatives
The synthesis of complex cyclobutane structures requires sophisticated and efficient chemical transformations. Modern synthetic strategies are increasingly focused on atom economy, step efficiency, and the introduction of chirality in a controlled manner.
Catalytic Asymmetric Transformations
The enantioselective synthesis of 3-substituted cyclobutanones is a significant challenge. Several catalytic asymmetric methods have been developed for the synthesis of chiral cyclobutane derivatives, which can be conceptually applied to the synthesis of this compound.
One powerful approach involves the catalytic asymmetric cross-coupling of cyclobutenes with arylboronic acids, initiated by rhodium-catalyzed asymmetric carbometallation. nih.gov This method allows for the stereodefined synthesis of complex chiral cyclobutanes. Another strategy is the chiral Lewis acid-catalyzed asymmetric formation of cyclobutanones from α-silyloxyacroleins and α-aryl diazoesters, which proceeds through a tandem cyclopropanation/semipinacol rearrangement to afford α-silyloxycyclobutanones with a chiral β-quaternary center in high yield and enantioselectivity. acs.org The asymmetric transfer hydrogenation of cyclobutenediones has also been developed, providing access to a range of synthetically important four-membered carbocycles. acs.org
| Catalytic Asymmetric Method | Key Features | Potential Application to this compound | Representative Yield/ee |
| Rh-catalyzed asymmetric carbometallation | Stereodefined synthesis of chiral cyclobutanes from cyclobutenes and arylboronic acids. nih.gov | Synthesis of enantiomerically enriched 3-(2-fluorophenyl)cyclobutane precursors. | Not specified for this substrate |
| Chiral Lewis acid-catalyzed tandem reaction | Formation of α-silyloxycyclobutanones with a chiral β-quaternary center from α-silyloxyacroleins and diazoesters. acs.org | Asymmetric synthesis of a precursor to this compound. | Up to 91% yield, >98% ee |
| Asymmetric transfer hydrogenation | Regio- and stereoselective reduction of cyclobutenediones. acs.org | Potential for creating chiral centers in cyclobutane rings that could be precursors. | Up to 97% yield, 96% ee |
Domino and Cascade Reactions
Domino and cascade reactions offer an elegant and efficient pathway to complex molecular architectures from simple starting materials in a single operation, minimizing waste and purification steps. nih.gov These reactions are particularly valuable for constructing densely functionalized ring systems like substituted cyclobutanes.
For instance, a domino process involving the reaction of α-thiolate cycloalkanones with arynes can lead to the formation of α,α-diarylated products, generating a quaternary carbon center. nih.gov The mechanism involves a sequence of steps including 1,2-elimination, nucleophilic addition, proton transfer, and rearrangement. While not directly applied to this compound, this methodology showcases the potential for complex functionalization of the cyclobutanone ring.
Cascade reactions, such as those involving an iridium-catalyzed asymmetric allylic etherification followed by a visible-light-induced [2+2] cycloaddition, have been successfully employed for the enantioselective synthesis of cyclobutane derivatives. nih.govresearchgate.net Such strategies could be adapted for the synthesis of precursors to this compound. Furthermore, copper-catalyzed radical cascade reactions of simple cyclobutanes can yield highly functionalized cyclobutene (B1205218) derivatives. rsc.org
| Domino/Cascade Reaction Type | Description | Relevance to 3-Aryl-Cyclobutanones |
| Aryne-based Domino Process | Reaction of α-thiolate cycloalkanones with arynes to form α,α-diarylated products. nih.gov | Potential for introducing additional aryl groups onto the cyclobutanone scaffold. |
| Asymmetric Allylic Etherification/[2+2] Photocycloaddition | Iridium-catalyzed cascade reaction to produce enantioenriched cyclobutane derivatives. nih.govresearchgate.net | A powerful method for the asymmetric synthesis of the cyclobutane core. |
| Radical Cascade of Cyclobutanes | Copper-catalyzed reaction leading to highly functionalized cyclobutenes. rsc.org | Offers a route to unsaturated cyclobutane derivatives for further functionalization. |
Late-Stage Functionalization Strategies
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science that allows for the modification of complex molecules at a late stage of the synthesis, enabling rapid access to analogues and the exploration of structure-activity relationships. rsc.orgnih.govrsc.org C-H functionalization is a key tool in LSF. For aryl-substituted cyclobutanes, this could involve the direct modification of the 2-fluorophenyl ring.
Computational and Theoretical Studies
Computational chemistry provides invaluable insights into reaction mechanisms, selectivity, and the electronic properties of molecules, guiding experimental design and interpretation.
Mechanistic Investigations of Reactions
Understanding the intricate mechanistic details of reactions that form or involve cyclobutane rings is crucial for optimizing existing methods and developing new ones. Computational studies, often using Density Functional Theory (DFT), are instrumental in elucidating these pathways.
For example, the mechanism of [3+2] cycloaddition reactions, which can be used to construct five-membered rings fused to a cyclobutane core, has been extensively studied. rsc.orgresearchgate.netresearchgate.net These studies help to understand the factors controlling regioselectivity and stereoselectivity. The analysis of reaction mechanisms, such as distinguishing between concerted and stepwise pathways, is a key area of computational investigation. researchgate.net
While a specific mechanistic study for the formation of this compound was not found, computational analysis of related [2+2] cycloadditions or other ring-forming reactions would likely reveal the influence of the 2-fluorophenyl substituent on the transition state energies and, consequently, the reaction outcome.
| Reaction Type | Computational Insights | Significance |
| [3+2] Cycloaddition | Elucidation of reaction pathways (concerted vs. stepwise), understanding regioselectivity and stereoselectivity through transition state analysis. rsc.orgresearchgate.netresearchgate.net | Guides the synthesis of functionalized, fused cyclobutane systems. |
| Domino Reactions | Mapping of complex multi-step reaction sequences in a single pot, identifying key intermediates and transition states. nih.gov | Enables the rational design of efficient one-pot syntheses of complex molecules. |
Applications and Advanced Research Directions
Advanced Computational Studies
Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, thereby guiding experimental research. For 3-(2-Fluorophenyl)cyclobutan-1-one, while specific computational studies are not extensively available in public literature, we can explore the potential applications of these methods based on research conducted on analogous structures and relevant chemical transformations.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a crucial tool in organic chemistry for elucidating reaction mechanisms, predicting the feasibility of reaction pathways, and understanding the origins of stereoselectivity.
For a molecule like this compound, DFT calculations could be instrumental in predicting its reactivity. For instance, in reactions such as cycloadditions, rearrangements, or nucleophilic additions to the carbonyl group, DFT can model the transition states and intermediates. The calculated energy barriers for different potential pathways can help determine which products are likely to form and under what conditions. mdpi.com
A key area where DFT is applied is in understanding and predicting stereoselectivity. researchgate.net For reactions involving the formation of new stereocenters, DFT can calculate the energies of the diastereomeric transition states. The energy difference between these transition states can be used to predict the diastereomeric ratio of the products. This is particularly relevant for the synthesis of complex molecules where precise control of stereochemistry is essential.
While specific DFT studies on the reaction pathways of this compound are not prominent in the literature, the general principles of applying DFT to understand cycloaddition reactions are well-established. mdpi.comresearchgate.net For example, in a hypothetical [3+2] cycloaddition reaction, DFT could be used to determine whether the reaction proceeds via a concerted or a stepwise mechanism. researchgate.net
Table 1: Illustrative Example of DFT Energy Profile for a Hypothetical Reaction of this compound
| Species | Relative Energy (kcal/mol) | Description |
| Reactants | 0.0 | Starting materials: this compound + Reagent |
| Transition State A | +15.2 | Energy barrier for Pathway A (e.g., concerted) |
| Intermediate B | +5.6 | A stable intermediate in Pathway B (e.g., stepwise) |
| Transition State B1 | +12.8 | First energy barrier in Pathway B |
| Transition State B2 | +18.5 | Second energy barrier in Pathway B |
| Product A | -10.3 | Thermodynamically favored product from Pathway A |
| Product B | -8.1 | Product from Pathway B |
Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the type of information that can be obtained from DFT calculations.
Computational tools are increasingly used in the early stages of drug discovery and materials science for molecular design and the prediction of physicochemical and biological properties. For this compound and its derivatives, these methods can accelerate the identification of compounds with desired characteristics.
By systematically modifying the structure of this compound in silico, chemists can explore a vast chemical space without the need for extensive synthetic work. For example, different substituents could be added to the phenyl ring or the cyclobutane (B1203170) core, and their effects on properties such as solubility, lipophilicity (logP), and electronic properties can be calculated. These predictions can help prioritize which derivatives to synthesize and test.
Furthermore, molecular modeling techniques such as quantitative structure-activity relationship (QSAR) studies can be employed. If a set of related compounds has been synthesized and tested for a particular biological activity, a QSAR model can be built to correlate the structural features of the molecules with their activity. This model can then be used to predict the activity of new, unsynthesized derivatives of this compound.
The cyclobutane motif is of interest in medicinal chemistry due to its unique conformational properties and its role as a bioisostere for other cyclic and acyclic functionalities. calstate.edu Computational methods can be used to compare the conformational preferences of this compound with other known bioactive molecules, potentially identifying new avenues for its application in drug design.
Table 2: Predicted Physicochemical Properties for Hypothetical Derivatives of this compound
| Compound | Modification | Predicted logP | Predicted Aqueous Solubility (mg/L) |
| 1 | This compound | 2.1 | 550 |
| 1a | Added -OH to phenyl ring | 1.8 | 850 |
| 1b | Added -Cl to phenyl ring | 2.6 | 300 |
| 1c | Replaced -F with -OCH3 | 2.3 | 480 |
Note: The data in this table is for illustrative purposes to show how computational tools can be used to predict properties of virtual compounds. These values are not based on experimental measurements.
Emerging Research and Future Perspectives
Exploration of Novel Biological Activities Beyond Antimicrobial Effects
While the antimicrobial potential of many fluorinated compounds is an area of active investigation, the future for 3-(2-Fluorophenyl)cyclobutan-1-one likely lies in the exploration of a wider range of biological activities. The incorporation of a fluorine atom into organic molecules can significantly alter their pharmacokinetic and pharmacodynamic properties, often leading to enhanced biological efficacy. wikipedia.orgacs.org The rigid, three-dimensional structure of the cyclobutane (B1203170) ring also offers a unique scaffold for designing molecules that can interact with biological targets with high specificity. nih.govvilniustech.ltnih.govpharmablock.com
Future research is anticipated to focus on evaluating the potential of this compound and its derivatives as anticancer, anti-inflammatory, and antiviral agents. Structure-activity relationship (SAR) studies will be crucial in elucidating how modifications to the fluorophenyl ring and the cyclobutanone (B123998) core influence these biological activities. nih.govnih.govamanote.comresearchgate.net For instance, the position of the fluorine atom and the introduction of other substituents on the phenyl ring could dramatically impact target binding and cellular activity.
| Analogous Compound Class | Observed Biological Activities | Potential Research Direction for this compound |
| Fluorinated Chalcones | 5-Lipoxygenase inhibition, antiperoxidation, in vitro antitumor activities nih.gov | Investigation of inhibitory activity against enzymes involved in inflammation and cancer. |
| Phenyl-containing Cyclobutenediones | CXCR2 receptor antagonism (implicated in inflammation and cancer) | Evaluation as a potential antagonist for chemokine receptors. |
| Fluorinated Nucleoside Analogs | Antiviral activity against a range of viruses acs.org | Screening for antiviral efficacy against various viral pathogens. |
Integration of Flow Chemistry and Green Chemistry Principles
The synthesis of complex molecules like this compound is an area ripe for the application of modern synthetic methodologies such as flow chemistry and green chemistry. researchgate.net Flow chemistry, which involves performing chemical reactions in a continuously flowing stream, offers numerous advantages over traditional batch synthesis, including improved safety, better reaction control, and enhanced scalability. vapourtec.comnih.govresearchgate.netunimi.itillinois.eduacs.orgmdpi.com The synthesis of substituted cyclobutanones has been successfully demonstrated using flow chemistry, suggesting that this approach could be readily adapted for the production of this compound. vapourtec.comresearchgate.netscispace.comresearchgate.net
Green chemistry principles, which aim to reduce or eliminate the use and generation of hazardous substances, are also expected to play a significant role in the future synthesis of this compound. This could involve the use of more environmentally benign solvents, catalysts, and reagents, as well as the development of more atom-economical synthetic routes. researchgate.net For example, photochemical methods, which are often used for the synthesis of cyclobutane rings, can be made more sustainable through the use of energy-efficient light sources and the avoidance of hazardous sensitizers. nih.gov
Development of Novel Cyclobutanone-Based Scaffolds with Tunable Properties
The unique three-dimensional structure of the cyclobutane ring makes it an attractive scaffold for the development of novel molecular frameworks in medicinal chemistry. nih.govvilniustech.ltnih.govpharmablock.comresearchgate.net this compound can serve as a versatile starting material for the creation of a diverse library of compounds with tunable properties. The reactivity of the ketone functionality allows for a wide range of chemical transformations, enabling the introduction of various functional groups and the construction of more complex molecular architectures.
The properties of these novel scaffolds can be fine-tuned by modifying both the cyclobutane core and the fluorophenyl substituent. For example, altering the substitution pattern on the phenyl ring can modulate the electronic properties and lipophilicity of the molecule, which in turn can influence its biological activity and pharmacokinetic profile. nih.gov Similarly, stereoselective modifications to the cyclobutane ring can lead to the development of chiral scaffolds with enhanced target specificity. nih.gov
Advanced Characterization Techniques for Structural Elucidation and Reaction Monitoring
As research into this compound and its derivatives progresses, the use of advanced characterization techniques will be essential for unambiguous structural elucidation and for monitoring the progress of chemical reactions in real-time.
Structural Elucidation:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, particularly ¹⁹F NMR, will be invaluable for characterizing fluorinated compounds like this compound. researchgate.netnih.govnih.govgoogle.comumn.eduscholaris.cawikipedia.org ¹⁹F NMR offers high sensitivity and a wide chemical shift range, providing detailed information about the electronic environment of the fluorine atom. wikipedia.org
Mass Spectrometry (MS): High-resolution mass spectrometry will be crucial for determining the elemental composition of new derivatives. Tandem mass spectrometry (MS/MS) can provide valuable information about the fragmentation patterns of the cyclobutane ring, aiding in structural confirmation. acs.orgmtak.hu
X-ray Crystallography: Single-crystal X-ray diffraction will provide definitive three-dimensional structural information, which is vital for understanding structure-activity relationships and for computational modeling studies.
Reaction Monitoring:
In-situ Spectroscopy: Techniques such as in-situ FTIR and NMR spectroscopy will enable the real-time monitoring of synthetic reactions. researchgate.netmt.comspectroscopyonline.comnih.gov This allows for precise control over reaction parameters, optimization of reaction conditions, and the identification of transient intermediates. The study of the photochemistry of cyclobutanone and its derivatives has been a subject of numerous studies to understand their physicochemical properties. arxiv.orgaip.orgaip.org
Interdisciplinary Approaches in Chemical Biology and Drug Discovery
The future of research on this compound will likely involve a high degree of interdisciplinary collaboration, particularly at the interface of chemistry, biology, and medicine.
Chemical Biology: Derivatives of this compound could be developed as chemical probes to investigate biological processes. The fluorine atom can serve as a sensitive reporter for ¹⁹F NMR studies in complex biological systems, allowing for the non-invasive monitoring of molecular interactions. researchgate.netnih.gov Bioorthogonal "click" cycloadditions could be employed to attach fluorescent tags or other labels to cyclobutane-based probes, facilitating their use in cellular imaging and target identification studies. mdpi.com
Drug Discovery: The cyclobutane scaffold is increasingly being recognized for its potential in drug discovery. nih.govvilniustech.ltpharmablock.com Its rigid nature can help to pre-organize pharmacophoric groups in a favorable conformation for binding to a biological target, potentially leading to increased potency and selectivity. nih.govpharmablock.com The unique physicochemical properties conferred by the fluorine atom can also be leveraged to improve the drug-like properties of lead compounds, such as metabolic stability and membrane permeability. wikipedia.orgacs.org
Q & A
Q. What are the recommended synthetic routes for 3-(2-Fluorophenyl)cyclobutan-1-one, and how do reaction conditions influence yield?
Cyclobutanones are typically synthesized via [2+2] cycloaddition of alkenes with ketenes or through ring-closing strategies. For fluorinated analogs like this compound, a plausible route involves:
- Stepwise cyclization : Reacting 2-fluorophenylacetyl chloride with ethylene under photolytic conditions to form the cyclobutane ring .
- Oxidation of secondary alcohols : If 3-(2-Fluorophenyl)cyclobutan-1-ol is available, oxidation with pyridinium chlorochromate (PCC) or Dess-Martin periodinane yields the ketone (standard protocols apply).
- Key variables : Temperature (low for kinetic control), solvent polarity (aprotic solvents like THF), and catalyst (Lewis acids like AlCl₃ for electrophilic activation) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Assign signals using DEPT-135 to distinguish CH₂/CH groups. The fluorophenyl group causes deshielding (δ ~7.2–7.8 ppm for aromatic protons) and splitting due to coupling with ¹⁹F .
- IR spectroscopy : Confirm the carbonyl stretch (C=O) at ~1750–1780 cm⁻¹. Fluorine substitution reduces conjugation, slightly increasing the wavenumber .
- X-ray crystallography : Resolve ring puckering and substituent orientation using SHELXL for refinement . ORTEP-3 can visualize thermal ellipsoids and hydrogen-bonding patterns .
Advanced Research Questions
Q. How does the 2-fluorophenyl substituent influence the conformational dynamics of the cyclobutanone ring?
The electron-withdrawing fluorine atom induces ring strain and alters puckering modes:
- X-ray studies : Fluorine’s ortho position creates steric hindrance, favoring a “butterfly” conformation with torsional angles deviating by 10–15° from planarity .
- DFT calculations : Compare optimized geometries (B3LYP/6-311+G(d,p)) with crystallographic data to quantify strain energy (~20–25 kcal/mol higher than unsubstituted cyclobutanone) .
Q. What are the reactivity patterns of this compound in nucleophilic additions, and how do they compare to non-fluorinated analogs?
- Nucleophilic attack : The ketone undergoes Grignard additions at the carbonyl carbon. Fluorine’s inductive effect increases electrophilicity, accelerating reaction rates (krel ≈ 1.5–2.0 vs. phenyl analogs) .
- Steric effects : The ortho-fluorine hinders approach from the substituted side, leading to diastereoselectivity (e.g., 70:30 dr in NaBH₄ reductions) .
- Comparative studies : Use Hammett σ constants (σₚ = +0.06 for F) to correlate substituent effects with reaction kinetics .
Q. How can researchers design binding assays to evaluate the biological activity of this compound?
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on a sensor chip. Measure real-time binding kinetics (ka/kd) at varying compound concentrations .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding specificity. Fluorine’s hydrophobicity may enhance van der Waals interactions .
- SAR studies : Synthesize derivatives (e.g., 3-(3-Fluorophenyl) or 3-(4-Fluorophenyl)) to map pharmacophore requirements .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions to avoid side reactions (e.g., hydration of the ketone).
- Crystallography : Use SHELXL for high-resolution refinement, especially for resolving fluorine’s anisotropic displacement parameters .
- Binding assays : Include negative controls (e.g., unsubstituted cyclobutanone) to isolate fluorine-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
